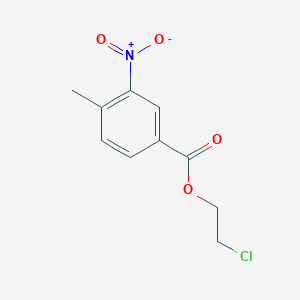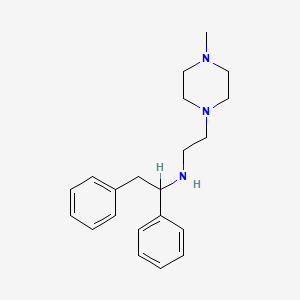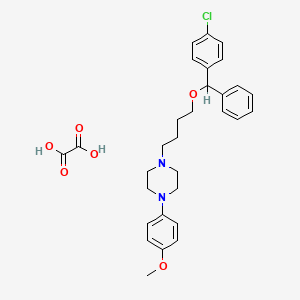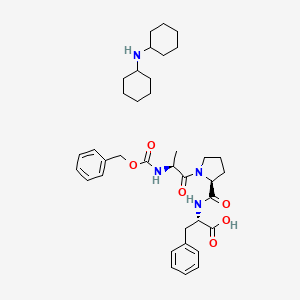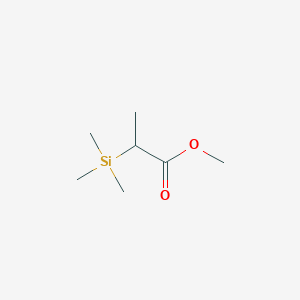
Methyl 2-(trimethylsilyl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(trimethylsilyl)propionate is an organosilicon compound with the molecular formula C7H16O2Si. It is characterized by the presence of a trimethylsilyl group attached to a propionate moiety. This compound is often used in organic synthesis due to its unique properties, such as its ability to act as a protecting group and its involvement in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(trimethylsilyl)propionate can be synthesized through several methods. One common approach involves the reaction of methyl propionate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(trimethylsilyl)propionate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride may be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silylated compounds, while oxidation may produce corresponding carboxylic acids .
Aplicaciones Científicas De Investigación
Methyl 2-(trimethylsilyl)propionate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which methyl 2-(trimethylsilyl)propionate exerts its effects is primarily through its ability to act as a protecting group. The trimethylsilyl group can temporarily shield reactive sites on a molecule, allowing for selective reactions to occur at other positions. This property is particularly useful in multi-step organic syntheses .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(trimethylsilyl)acetate
- Trimethylsilylpropanoic acid
- Tetramethylsilane
Uniqueness
Methyl 2-(trimethylsilyl)propionate is unique due to its specific structure, which combines the properties of a trimethylsilyl group with a propionate moiety. This combination allows for unique reactivity and applications in organic synthesis that are not shared by all similar compounds .
Propiedades
Número CAS |
55453-09-3 |
|---|---|
Fórmula molecular |
C7H16O2Si |
Peso molecular |
160.29 g/mol |
Nombre IUPAC |
methyl 2-trimethylsilylpropanoate |
InChI |
InChI=1S/C7H16O2Si/c1-6(7(8)9-2)10(3,4)5/h6H,1-5H3 |
Clave InChI |
CQHHIWHDTDRKMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


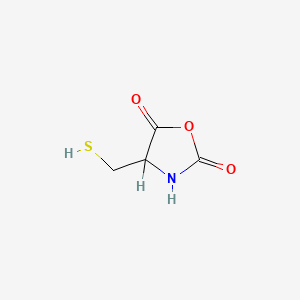

![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
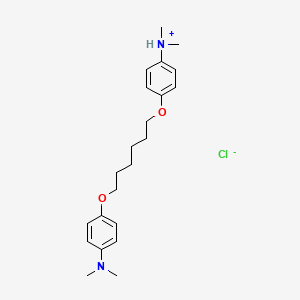
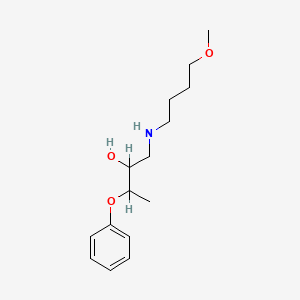
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
